
N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a 1,5-benzodiazepine core (with a phenyl group at position 3 and an ethyl group at position 4) attached to a 3,4,5-trimethoxybenzamide moiety.
- Benzodiazepines are well-known for their sedative, anxiolytic, and muscle relaxant properties. They act on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) neurotransmission.
N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-3,4,5-trimethoxybenzamide: is a mouthful, so let’s break it down. It belongs to the class of benzodiazepines, which are heterocyclic compounds containing a diazepine ring fused with a benzene ring.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 3,4,5-trimethoxybenzoic acid with 4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-amine under appropriate conditions.
Industrial Production: While not widely produced industrially, research laboratories often synthesize it for pharmacological studies.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but modifications of the benzodiazepine core or the amide group are common.
Scientific Research Applications
Medicine: Benzodiazepines find use as anxiolytics, hypnotics, and anticonvulsants. Research explores their potential in treating anxiety disorders, insomnia, and epilepsy.
Chemistry: Researchers study their reactivity and design novel derivatives.
Biology: Benzodiazepines may modulate GABA receptors, affecting neuronal excitability.
Industry: Limited industrial applications, but research drives innovation.
Mechanism of Action
GABA Enhancement: Benzodiazepines allosterically enhance GABA binding to GABA-A receptors, leading to increased chloride ion influx and neuronal inhibition.
Molecular Targets: GABA-A receptors (specifically the α subunit).
Pathways: Activation of GABAergic pathways.
Comparison with Similar Compounds
Uniqueness: The combination of the benzodiazepine core and the trimethoxybenzamide group is relatively unique.
Similar Compounds: Other benzodiazepines, such as diazepam, lorazepam, and alprazolam, share structural features but differ in substituents and pharmacological profiles.
Properties
Molecular Formula |
C27H27N3O4 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(2-ethyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C27H27N3O4/c1-5-19-24(17-11-7-6-8-12-17)26(29-21-14-10-9-13-20(21)28-19)30-27(31)18-15-22(32-2)25(34-4)23(16-18)33-3/h6-16,24H,5H2,1-4H3,(H,29,30,31) |
InChI Key |
BDEMIFZTWQRPOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]-N-phenylacetamide](/img/structure/B11179740.png)
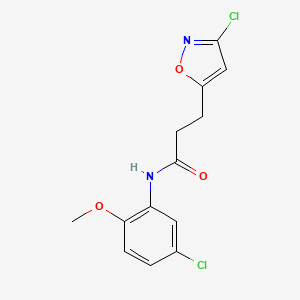

![2-benzyl-8-(3-ethyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11179759.png)
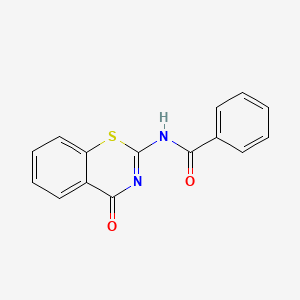
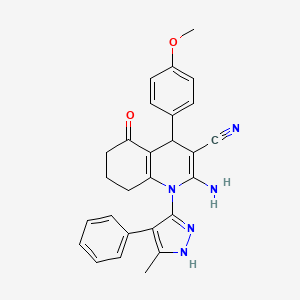
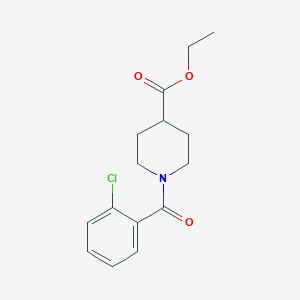
![2-[(3,5-Dichlorophenyl)amino]-4'-methyl-2'-(4-methylpiperidin-1-YL)-1,6-dihydro-[4,5'-bipyrimidin]-6-one](/img/structure/B11179777.png)
![Methyl 5-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B11179790.png)
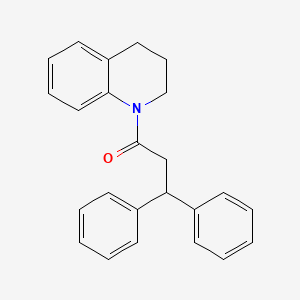
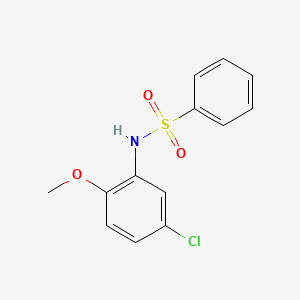

![3-methoxy-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]benzamide](/img/structure/B11179826.png)
